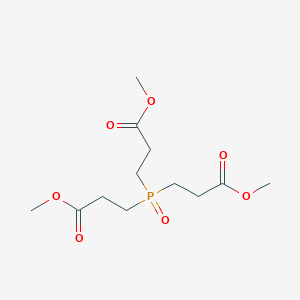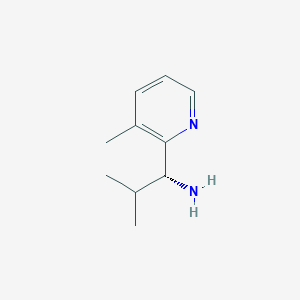
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine is a chiral amine compound that features a pyridine ring substituted with a methyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility as a building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and a suitable chiral amine.
Reaction Steps:
Reaction Conditions: Typical conditions include the use of organic solvents like dichloromethane or ethanol, and bases such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Alkylation: Utilizing continuous flow reactors to achieve efficient alkylation.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the (1R)-enantiomer, reducing the need for resolution steps.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of azides or thiols-substituted products.
Wissenschaftliche Forschungsanwendungen
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways: Modulating signaling pathways or metabolic processes, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine: The enantiomer of the compound with potentially different biological activity.
2-Methyl-1-(2-pyridyl)propylamine: Lacks the additional methyl group on the pyridine ring.
1-(3-Methyl(2-pyridyl))ethylamine: A structurally similar compound with a different substitution pattern.
Uniqueness
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine is unique due to its specific chiral configuration and substitution pattern, which can result in distinct biological and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H16N2 |
|---|---|
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
(1R)-2-methyl-1-(3-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C10H16N2/c1-7(2)9(11)10-8(3)5-4-6-12-10/h4-7,9H,11H2,1-3H3/t9-/m1/s1 |
InChI-Schlüssel |
UIAXRTSXHFFHTJ-SECBINFHSA-N |
Isomerische SMILES |
CC1=C(N=CC=C1)[C@@H](C(C)C)N |
Kanonische SMILES |
CC1=C(N=CC=C1)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


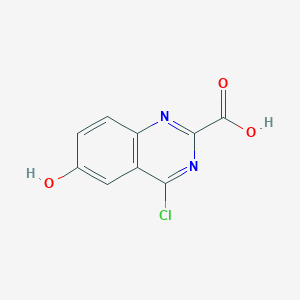
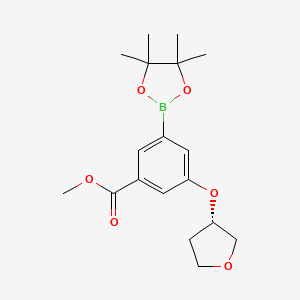
![(R)-1-(6-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13034182.png)
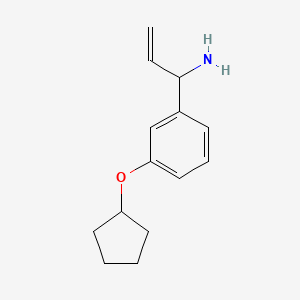
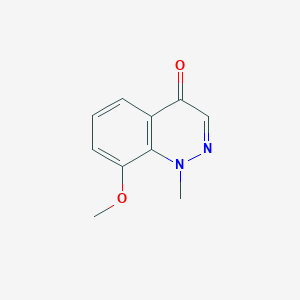

![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13034206.png)
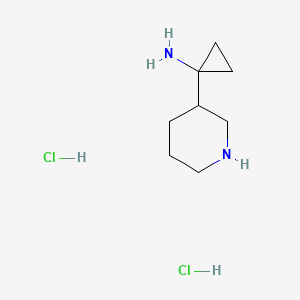


![2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B13034227.png)
